molecular formula C7H3BrClNS B1287904 2-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 28948-61-0

2-Bromo-4-chlorothieno[3,2-c]pyridine

Cat. No. B1287904
CAS No.: 28948-61-0
M. Wt: 248.53 g/mol
InChI Key: QPGCPWZFCLBFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943639B2

Procedure details

Phosphorus oxychloride (4.08 g, 26.6 mmol) was added dropwise to 2-bromothieno[3,2-c]pyridin-4 (5H)-one (2.04 g, 8.87 mmol) at 0° C. The mixture was heated at 135° C. for 2.5 h, then carefully poured over ice water. The precipitated was collected by filtration and dried to yield 1.78 g (80.7%) of title product. 1H NMR (270 MHz, CH3OH-d4) δ ppm 7.67 (d, 1H) 7.88 (dddd, J=6.33 Hz, 2H) 8.19 (d, J=5.54 Hz, 1H); MS 248.0 (M−H)+; Purity (HPLC) 100
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.7%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[S:15][C:14]2[CH:13]=[CH:12][NH:11][C:10](=O)[C:9]=2[CH:8]=1>>[Br:6][C:7]1[S:15][C:14]2[CH:13]=[CH:12][N:11]=[C:10]([Cl:3])[C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.04 g
Type
reactant
Smiles
BrC1=CC=2C(NC=CC2S1)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(=NC=CC2S1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 80.7%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.